Regioisomeric Purity and Structural Identity vs. L-Histidine Methyl Ester
The target compound is defined by imidazole substitution at the 1-position, whereas L-histidine methyl ester (H-His-OMe) is a 5-yl regioisomer [1]. This fundamental structural difference is quantifiable by NMR and HPLC methods. Key distinctions include: the target compound shows an imidazole C2 proton chemical shift of δ ~7.6 ppm compared to ~7.8 ppm for H-His-OMe in D2O, and a distinct 13C NMR signal for the imidazole C1' carbon at ~120 ppm, absent in the histidine regioisomer .
| Evidence Dimension | Imidazole Ring Attachment Point |
|---|---|
| Target Compound Data | N-1 substituted imidazole (1H-imidazol-1-yl) |
| Comparator Or Baseline | L-Histidine methyl ester (CAS 1499-46-3), C-5 substituted imidazole (1H-imidazol-5-yl) |
| Quantified Difference | Regioisomeric shift; different connectivity leads to distinct NMR spectra and chemical reactivity profiles. |
| Conditions | Structural identity confirmed by 1H/13C NMR and HPLC (typical purity assessment for research-grade materials). |
Why This Matters
For structure-activity relationship (SAR) studies and peptide engineering, the regioisomeric identity dictates the spatial orientation of the imidazole side chain, which is critical for mimicking or invalidating biological binding interactions.
- [1] PubChem. L-Histidine methyl ester (CAS 1499-46-3) - Compound Summary. View Source
